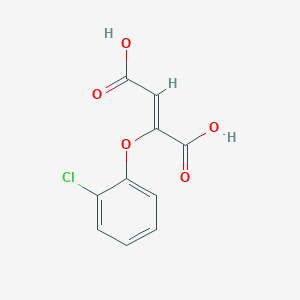
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide, also known as BPSMA, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a member of the acetamide family and has a molecular weight of 428.4 g/mol.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell survival and proliferation. However, one limitation of using 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is its potential toxicity, which can pose a risk to researchers working with the compound.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide. One area of interest is the development of more potent and selective analogs of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide that exhibit even greater anticancer activity and reduced toxicity. Another area of research is the investigation of the potential use of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide in combination with other anticancer agents to improve treatment outcomes in cancer patients. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide and its potential applications in other areas of scientific research.
In conclusion, 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is a promising chemical compound that has shown significant potential in the field of scientific research, particularly in the area of cancer research. Its potent anticancer activity, combined with its biochemical and physiological effects, make it a valuable tool for studying the mechanisms of cancer cell survival and proliferation. However, further research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide involves the reaction of 4-bromoaniline with morpholine to form 2-(4-bromophenyl)morpholine. This intermediate is then reacted with thioacetic acid to yield 2-(4-bromophenylsulfanyl)morpholine. The final step involves the reaction of 2-(4-bromophenylsulfanyl)morpholine with chloroacetyl chloride to form 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is in the field of cancer research. Studies have shown that 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide exhibits potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
Produktname |
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide |
|---|---|
Molekularformel |
C18H19BrN2O2S |
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C18H19BrN2O2S/c19-14-5-7-15(8-6-14)24-13-18(22)20-16-3-1-2-4-17(16)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
InChI-Schlüssel |
XLDYGJBANODNQE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Benzyloxy)-4-methoxyphenyl]-2-methoxy-1-phenyl-1-propanol](/img/structure/B300300.png)





![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)




![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)